1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea
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Overview
Description
1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole ring and a pyridine ring, which are connected through a urea linkage. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyridine ring is a key component in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 4-methyl-2-aminopyridine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures. The resulting intermediate is then treated with an isocyanate derivative to form the final urea product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a modulator of biological pathways and as a probe for investigating protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(1H-indol-3-yl)-3-phenylurea: Lacks the pyridine ring, which may result in different biological activities and target interactions.
1-(1H-indol-3-yl)-3-(4-chloropyridin-2-yl)urea: Contains a chlorine substituent on the pyridine ring, which can influence its reactivity and biological properties.
1-(1H-indol-3-yl)-3-(4-methoxypyridin-2-yl)urea: Contains a methoxy group on the pyridine ring, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of the indole and pyridine rings, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-6-7-16-14(8-10)19-15(20)18-13-9-17-12-5-3-2-4-11(12)13/h2-9,17H,1H3,(H2,16,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQUBJQXCKVKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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